![molecular formula C22H24N2O2 B494448 11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 82408-02-4](/img/structure/B494448.png)
11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” belongs to the class of organic compounds known as dibenzodiazepines . It is a derivative of dibenzo[b,e][1,4]diazepine . The compound has been synthesized and evaluated for anti-proliferative activity against five human cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-(2-Aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol . The reaction scheme of the synthesis of the title compound can be found in the literature .Molecular Structure Analysis
The molecular structure of the compound shows that the co-crystallized water molecule interacts with the N and O atoms of the molecule through O(w)-H⋯N, O(w)-H⋯O(methyl) and N-H⋯O(w) hydrogen-bonding interactions . These hydrogen bonds, along with the intermolecular N-H⋯O=C hydrogen-bonding interactions, connect the molecules into a three-dimensional network . The dihedral angle between the two aromatic rings is 65.46(10)° .Chemical Reactions Analysis
The compound is part of a novel series of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-ones that have been synthesized as potent and selective checkpoint kinase 1 (Chk1) inhibitors . The compound has been evaluated for anti-proliferative activity against five human cancer cell lines .Applications De Recherche Scientifique
Antioxidant and Anxiolytic Agents
Derivatives of dibenzo[b,e][1,4]diazepin-1-one have been synthesized and evaluated as potential antioxidant and anxiolytic agents. These compounds could play a role in managing oxidative stress and anxiety-related disorders .
Anti-proliferative Activity
Some derivatives have shown anti-proliferative activity against various human cancer cell lines, indicating potential use in cancer treatment. For example, certain compounds exhibited potent tumor growth inhibition with low IC50 values .
Antitumor Activity
Dibenzodiazepines have displayed diverse biological activities, including antitumor effects. Some derivatives can induce apoptosis in hepatoma cells and inhibit tumor invasion and angiogenesis in vitro .
Ulcer Activity
Certain dibenzo[b,e][1,4]diazepin-1-one derivatives have been prepared with varying activity levels on ulcers. Some of these compounds are being evaluated for further clinical use due to their promising effects .
Mécanisme D'action
Target of Action
The primary target of this compound is the benzodiazepine binding site on GABA A receptors . These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission through the neurotransmitter gamma-aminobutyric acid (GABA).
Mode of Action
The compound interacts with its target by binding to the benzodiazepine binding site on GABA A receptors . This interaction enhances the effect of GABA, leading to an increase in the influx of chloride ions into the neuron. This results in hyperpolarization of the neuron, making it less likely to depolarize and fire an action potential. This ultimately leads to a decrease in neuronal excitability.
Biochemical Pathways
The compound’s action affects the GABAergic pathway, which is one of the main inhibitory pathways in the central nervous system . By enhancing the effect of GABA, the compound increases inhibitory neurotransmission, which can lead to effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant effects.
Result of Action
The compound has been found to have potent antioxidant and anxiolytic effects . In particular, it has been shown to have a strong anxiolytic effect in various in vivo mouse models, even at an oral dose of 1.0 mg/kg .
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-22(2)12-18-20(19(25)13-22)21(14-8-10-15(26-3)11-9-14)24-17-7-5-4-6-16(17)23-18/h4-11,21,23-24H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDGOTRHCNXXKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)OC)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Q & A
Q1: What are the key structural features of 11-(4-Methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one monohydrate?
A1: This compound exhibits a complex structure with two aromatic rings connected by a seven-membered ring containing a nitrogen atom. A key feature is the presence of a co-crystallized water molecule, interacting with the compound through hydrogen bonding. Specifically, the water molecule forms hydrogen bonds with the nitrogen and oxygen atoms of the molecule []. This interaction influences the overall three-dimensional network formed by the molecules in the crystal lattice. Additionally, the dihedral angle between the two aromatic rings is 65.46° [], a factor potentially influencing its chemical behavior.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

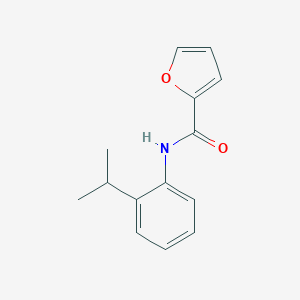
![N,N-diethyl-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B494366.png)
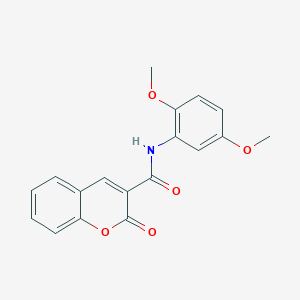

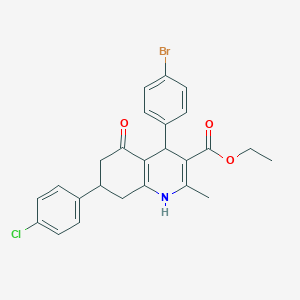
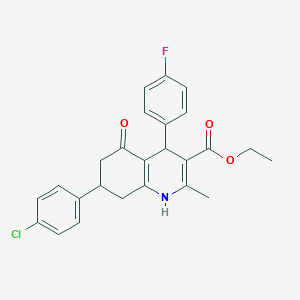
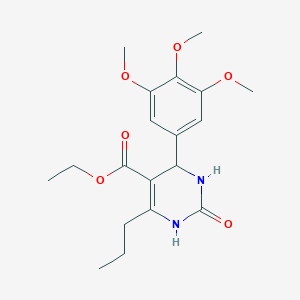


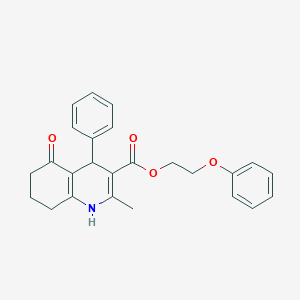
![Isopropyl 2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494383.png)
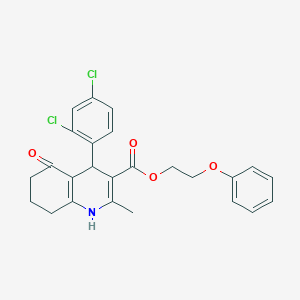
![Methyl 2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494385.png)
![5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B494388.png)